molecular formula C₁₄H₂₂O B1147207 1-Acetyl-3,5-dimethyl Adamantane CAS No. 40430-57-7

1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207
CAS No.: 40430-57-7
M. Wt: 206.32
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Description

1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an acetyl group at the first position and two methyl groups at the third and fifth positions of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3,5-dimethyl Adamantane typically involves the functionalization of adamantane derivatives. One common method includes the Friedel-Crafts acylation of 3,5-dimethyl adamantane with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3,5-dimethyl Adamantane undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas under UV light.

Major Products Formed:

    Oxidation: 1-Carboxy-3,5-dimethyl Adamantane.

    Reduction: 1-(Hydroxymethyl)-3,5-dimethyl Adamantane.

    Substitution: 1-Acetyl-3,5-dimethyl-2-chloro Adamantane.

Scientific Research Applications

1-Acetyl-3,5-dimethyl Adamantane has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex adamantane derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential antiviral and antibacterial properties due to the stability and rigidity of the adamantane core.

    Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for enzymes and receptors.

    Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-dimethyl Adamantane largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The rigid adamantane core provides a stable framework that can interact with biological macromolecules, potentially disrupting their normal function. The acetyl and methyl groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Acetyl Adamantane: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

    3,5-Dimethyl Adamantane:

    1,3,5-Trimethyl Adamantane: Contains an additional methyl group, which can influence its physical and chemical properties.

Uniqueness: 1-Acetyl-3,5-dimethyl Adamantane is unique due to the combination of the acetyl and methyl groups on the adamantane core. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Acetyl-3,5-dimethyl Adamantane (CAS Number: 40430-57-7) is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an acetyl group at the first position and two methyl groups at the third and fifth positions. The structural characteristics of this compound contribute to its stability and potential biological activities, including antiviral and antibacterial properties.

This compound has a molecular formula of C₁₄H₂₂O and a molecular weight of 218.33 g/mol. Its unique adamantane structure provides significant stability, making it suitable for various chemical reactions and biological applications.

PropertyValue
Molecular FormulaC₁₄H₂₂O
Molecular Weight218.33 g/mol
StructureStructure

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, have shown potential as antiviral agents. Notably, compounds like memantine (a derivative of adamantane) are established inhibitors of the M2 ion channel of the influenza virus . The rigidity of the adamantane core may enhance binding affinity to viral proteins, thus inhibiting viral replication.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes such as camphor 5-monooxygenase found in Pseudomonas putida, which may play a role in its antibacterial properties.
  • Membrane Interaction : The hydrophobic nature of the adamantane structure allows it to integrate into lipid membranes, potentially disrupting bacterial cell integrity.

Study on Memantine Derivatives

A study focused on synthesizing cinnamoyl derivatives from memantine highlighted their antimicrobial properties against various pathogens. The derivatives showed zones of inhibition ranging from 11–15 mm against Staphylococcus aureus and Candida albicans, indicating their potential as effective antimicrobial agents .

Synthesis Pathway

This compound serves as an intermediate in synthesizing memantine hydrochloride. This synthetic route involves a Ritter reaction with acetonitrile and concentrated sulfuric acid, demonstrating its utility in pharmaceutical applications.

Safety and Toxicology

While long-term exposure to this compound is not expected to produce chronic adverse effects according to EC Directives , safety precautions should be observed during handling due to potential irritative properties.

Future Directions

Given its unique structural properties and preliminary findings regarding biological activity, further research is warranted to explore:

  • Expanded Antiviral Testing : Evaluating efficacy against a broader range of viruses.
  • Antibacterial Spectrum : Investigating activity against Gram-negative bacteria.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-3,5-dimethyl Adamantane, and how do reaction conditions influence yield?

  • Methodology : The primary synthesis involves cobalt(II) acetate-catalyzed acetylation under oxygen (1 atm) at 75°C, yielding 58% of the target product alongside a 22% hydroxylated byproduct . Alternative methods include alkylation of 1,3-dimethyladamantane with olefins (e.g., hexene-1 or cyclooctene) using di-tert-butyl peroxide as an initiator, with molar ratios of reactants and catalysts critical for selectivity .
  • Key Variables : Temperature, catalyst loading (e.g., 0.015 mmol Co(OAc)₂), and reaction time (8 hours) significantly impact product distribution.

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. The adamantane core’s rigidity simplifies spectral interpretation, with characteristic bridgehead proton signals (δ ~1.5–2.5 ppm in ¹H NMR) and carbonyl stretching (~1700 cm⁻¹ in IR) confirming acetylation .
  • Challenges : Differentiation of regioisomers (e.g., 3,5- vs. 3,7-dimethyl substitution) requires advanced 2D NMR (COSY, NOESY) or computational modeling.

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

  • Reactions : The acetyl group undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acids) or reduction to alcohols. The adamantane scaffold can also undergo halogenation or sulfonation at bridgehead positions .
  • Applications : Derivatives like 1-amino-3,5-dimethyladamantane (synthesized via bromination and amination) are intermediates for antiviral agents .

Advanced Research Questions

Q. How can reaction yields and selectivity for this compound be optimized in scalable syntheses?

  • Optimization Strategies :

  • Catalyst Screening : Transition metals (e.g., Ru or Fe) may improve efficiency compared to Co(OAc)₂ .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic acetylation, while non-polar solvents favor alkylation .
  • Byproduct Analysis : The 22% hydroxylated byproduct in ORD data suggests competing oxidation pathways; reducing oxygen partial pressure or adding radical scavengers could suppress this .

Q. What mechanistic insights explain the regioselectivity of adamantane functionalization?

  • Theoretical Framework :

  • Bridgehead Reactivity : The adamantane cage’s bridgehead carbons exhibit unique hybridization (near sp³), making them susceptible to electrophilic attack. Acetylation at the 1-position is favored due to steric and electronic effects .
  • Computational Modeling : Density Functional Theory (DFT) studies predict activation energies for competing pathways, aiding in rational design of regioselective reactions .

Q. How does this compound compare to other adamantane derivatives in pharmacological studies?

  • Biological Activity : Adamantane derivatives exhibit antiviral (e.g., influenza A inhibition) and neuroprotective properties. While this compound itself is understudied, its structural analogs show promise in drug delivery due to lipid solubility and metabolic stability .
  • Experimental Models : In vitro cytotoxicity assays (e.g., HepG2 cells) and molecular docking with viral neuraminidase are recommended for evaluating therapeutic potential .

Q. What analytical techniques resolve contradictions in reported synthetic yields or product distributions?

  • Case Study : The ORD reaction reports lower yields (58%) compared to alkylation routes (~70% ). Discrepancies arise from differences in catalyst efficiency and side reactions.
  • Troubleshooting :

  • Chromatographic Purity : HPLC-MS identifies trace impurities (e.g., hydroxylated byproducts) that reduce isolated yields.
  • Reaction Monitoring : In situ FTIR or GC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Software : Gaussian or ORCA for DFT calculations, coupled with molecular dynamics simulations to assess steric effects.
  • Parameters : Frontier Molecular Orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack, while QSAR models correlate substituents with biological activity .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • Storage : Store in airtight containers at –20°C to prevent oxidation; incompatible with strong acids/bases .
  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eye contact) .

Properties

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLDWXYQFICXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
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1-acetyl-3,5-dimethyl-7-adamantanol
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Synthesis routes and methods II

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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1-acetyl-3,5-dimethyl-7-adamantanol
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0.3 mmol
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cobalt(II) acetate
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Synthesis routes and methods III

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1-acetyl-3,5-dimethyladamantane (yield 58%), and 1-acetyl-3,5-dimethyl-7-adamantanol (yield 22%) at a conversion rate of 1,3-dimethyladamantane of 94%.
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3 mmol
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18 mmol
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0.3 mmol
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cobalt (II) acetate
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0.015 mmol
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3 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture revealed that 1,3-dimethyladamantane was converted, at a rate of 93%, to 1-acetyl-3,5-dimethyladamantane (yield 40%), 1,3-diacetyl-5,7-dimethyladamantane (yield 15%), 1-acetyl-3,5-d-methyl-7-adamantanol (yield 5%), 1,3-dimethyl-5-adamantanol (yield 6%), and 1,3-dimethyl-4-adamantanone (yield 4%).
Quantity
3 mmol
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18 mmol
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3 mL
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cobalt (II) acetate
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0.015 mmol
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Synthesis routes and methods V

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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